![molecular formula C25H19FN2O2S B2719039 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-51-4](/img/no-structure.png)

3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

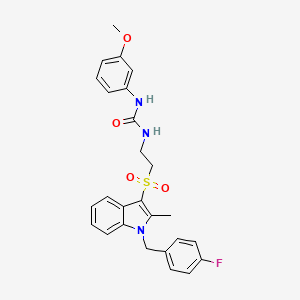

3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Synthesis and Larvicidal Activity: A series of pyrimidine derivatives linked with morpholinophenyl groups demonstrated significant larvicidal activity against third instar larvae, showcasing the potential of pyrimidine compounds in pest control applications. The presence of fluorine and other mild electron-withdrawing groups attached to the benzyl ring enhanced the compounds' activity, indicating the importance of structural modifications in achieving desired biological effects (Gorle et al., 2016).

Chemical Synthesis and Characterization

- Novel Synthesis Methods: Research into the synthesis of pyrimidine and benzothiophene derivatives has led to the development of novel compounds with potential pharmaceutical applications. The process involves complex chemical reactions, including cyclization and substitution, to create compounds with specific biological activities (Osyanin et al., 2014).

Pharmaceutical Applications

- Antitumor Activities: Pyrimidine derivatives of ascorbic acid have shown significant antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The synthesis of these derivatives involves condensation reactions, demonstrating the versatility of pyrimidine compounds in drug development (Raić-Malić et al., 2000).

Receptor Binding and Inhibition

- Urease Inhibition: Pyrimidine derivatives have been evaluated for their urease inhibition activity, showcasing their potential in treating diseases related to urease. The study provides insights into the structure-activity relationships of these compounds, with some demonstrating significant inhibitory effects (Rauf et al., 2010).

Herbicidal Activities

- Herbicidal Potential: The synthesis of trifluoromethyl pyrimidine derivatives has revealed compounds with good herbicidal activities, offering new avenues for the development of agricultural chemicals (Huazheng, 2013).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-fluoro-4-methylphenyl and 3-methylbenzyl substituents.", "Starting Materials": [ "2-aminobenzoic acid", "2-chloro-4-methylthiophene", "3-methylbenzylamine", "3-fluoro-4-methylbenzoic acid", "acetic anhydride", "phosphorus pentoxide", "sodium nitrite", "sulfuric acid", "sodium hydroxide", "potassium carbonate", "N,N-dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-4-methylthiophene-3-carboxylic acid by reacting 2-chloro-4-methylthiophene with 2-aminobenzoic acid in the presence of phosphorus pentoxide.", "Step 2: Conversion of 2-chloro-4-methylthiophene-3-carboxylic acid to 2-chloro-4-methylthiophene-3-carboxamide by reacting with ammonia.", "Step 3: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-nitroso by reacting with sodium nitrite and hydrochloric acid.", "Step 4: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-nitro by reacting with sulfuric acid.", "Step 5: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino by reducing 2-chloro-4-methylthiophene-3-carboxamide-6-nitro with sodium sulfide.", "Step 6: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro by reacting with acetic anhydride and nitric acid.", "Step 7: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro-7-bromo by reacting with bromine.", "Step 8: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro-7-bromo-1,2-dihydrobenzo[b][1,4]thiazine by reacting with sulfur and sodium hydroxide.", "Step 9: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro-7-bromo-1,2-dihydrobenzo[b][1,4]thiazine-1,1-dioxide by reacting with hydrogen peroxide.", "Step 10: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)benzo[b][1,4]thiazine-2,4(1H,3H)-dione by reacting 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro-7-bromo-1,2-dihydrobenzo[b][1,4]thiazine-1,1-dioxide with 3-fluoro-4-methylbenzoic acid, 3-methylbenzylamine, potassium carbonate, and N,N-dimethylformamide in ethyl acetate.", "Step 11: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)benzo[b][1,4]thiazine-2,4(1H,3H)-dione with sulfur and sodium hydroxide in methanol and water." ] } | |

CAS-Nummer |

893787-51-4 |

Molekularformel |

C25H19FN2O2S |

Molekulargewicht |

430.5 |

IUPAC-Name |

3-(3-fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H19FN2O2S/c1-15-6-5-7-17(12-15)14-27-22-19-8-3-4-9-21(19)31-23(22)24(29)28(25(27)30)18-11-10-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |

InChI-Schlüssel |

FFGDXIFQLZLZDZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)C)F)SC5=CC=CC=C53 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2718963.png)

![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718967.png)

![{[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]thio}acetonitrile](/img/structure/B2718968.png)

![N-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718971.png)

![5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B2718972.png)

![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)

![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)

![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)